![molecular formula C17H18N2O6S2 B11542546 2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11542546.png)
2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine
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Overview
Description
2-(4-METHOXY-3-NITROPHENYL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXY-3-NITROPHENYL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-halo carbonyl compound under basic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the methoxy groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-METHOXY-3-NITROPHENYL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and thiazolidine ring are often key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE: Lacks the sulfonyl group, which may affect its biological activity.
3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE: Lacks the nitro group, which may influence its reactivity and applications.
Uniqueness
2-(4-METHOXY-3-NITROPHENYL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is unique due to the presence of both the nitro and sulfonyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2O6S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H18N2O6S2/c1-24-13-4-6-14(7-5-13)27(22,23)18-9-10-26-17(18)12-3-8-16(25-2)15(11-12)19(20)21/h3-8,11,17H,9-10H2,1-2H3 |
InChI Key |
JSIFDQCKPFEOAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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